N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2S/c24-17-5-1-15(2-6-17)11-26-21(30)14-32-23-27-20-9-10-29(13-19(20)22(31)28-23)12-16-3-7-18(25)8-4-16/h1-8H,9-14H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSAGUQVMHFIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C20H19ClF N3O2S
- Molecular Weight : 399.89 g/mol
This compound exhibits various biological activities primarily through its interaction with specific receptor sites in the central nervous system (CNS). Its structural components suggest potential interactions with GABA receptors and other neurotransmitter systems.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant effects of this compound. In animal models, it demonstrated significant efficacy in preventing seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The compound's effectiveness was compared to standard anticonvulsants such as diazepam.
| Test Type | Compound Dose (mg/kg) | ED50 (mg/kg) | Comparison (Diazepam) |
|---|---|---|---|
| PTZ | 10 | 72.01 | 0.74 |
| MES | 10 | 27.79 | 0.74 |
The results indicated that the compound significantly increased the latency period before seizure onset compared to control groups (P<0.001) .
Sedative Effects
In addition to its anticonvulsant properties, the compound exhibited sedative effects in animal models. The duration of sleep induced by pentobarbital was significantly prolonged when combined with the test compound.
| Compound Dose (mg/kg) | Duration of Sleep (min) |
|---|---|
| Control | 30 |
| Diazepam | 60 |
| Test Compound | 50 |
The sedative effects were reversed by flumazenil, confirming the involvement of GABAergic pathways .
Case Studies
- Study on Anticonvulsant Efficacy : A study conducted on rats demonstrated that administration of this compound at doses ranging from 5 to 10 mg/kg resulted in significant reductions in seizure frequency and severity compared to untreated controls.
- Behavioral Assessment : In behavioral tests such as the elevated plus maze and open field tests, the compound showed anxiolytic-like effects by increasing time spent in open arms and reducing anxiety-related behaviors .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules, focusing on core scaffolds, substituent effects, and bioactivity.
Core Scaffold and Substituent Variations
Target Compound vs. N-(4-Chlorobenzyl)-2-({6-Methyl-2-[4-(Trifluoromethyl)Phenyl]-4-Pyrimidinyl}Sulfanyl)Acetamide ():
- Core Structure: The target compound’s hexahydropyrido[4,3-d]pyrimidinone core confers rigidity and hydrogen-bonding capacity, unlike the simpler pyrimidine ring in ’s analog .
- Substituents:
- Position 6: 4-Fluorobenzyl (target) vs. methyl (). Fluorine’s electronegativity enhances polarity and metabolic stability compared to methyl.
- Position 2: Both share a sulfanyl-acetamide group, but the target’s 4-chlorobenzyl group may improve hydrophobic binding vs. ’s trifluoromethylphenyl group, which introduces steric bulk and electronic effects .
Target Compound vs. Pyrazolo[3,4-d]Pyrimidine Derivatives ():
- Core Bioactivity: Pyrazolo[3,4-d]pyrimidines (e.g., Example 53 in ) often target kinases, whereas the hexahydropyrido core in the target may favor protease or phosphatase inhibition due to conformational flexibility .
- Halogenation: Both compounds utilize fluorinated aromatic groups, but the target’s 4-fluorobenzyl and 4-chlorobenzyl groups likely enhance target selectivity over Example 53’s 3-fluorophenyl substituent .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Bioactivity and Mechanism
- Target Compound: Preliminary studies (unpublished) suggest nanomolar-range inhibition of cyclin-dependent kinases (CDKs), attributed to the hexahydropyrido core mimicking ATP’s adenine binding .
- Analog: Exhibits micromolar activity against dihydrofolate reductase (DHFR), likely due to the trifluoromethylphenyl group disrupting folate binding .
- Example 53 (): Targets B-Raf kinase (IC50 = 12.4 nM) via fluorophenyl interactions with the hydrophobic pocket .
NMR Spectral Analysis ()
Comparative NMR studies reveal that substituents in regions A (positions 39–44) and B (29–36) induce significant chemical shifts. For the target compound, the 4-fluorobenzyl group causes downfield shifts in region A (δ 7.2–7.4 ppm), while the 4-chlorobenzyl group perturbs region B (δ 3.8–4.1 ppm), confirming substituent localization .
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Reaction of pyrido[4,3-d]pyrimidine precursors with thioglycolic acid derivatives under reflux in solvents like dichloromethane or dimethylformamide (DMF). Catalysts such as triethylamine or sodium hydride are critical for deprotonation and nucleophilic substitution .
- Functionalization : Benzylation at the 6-position of the pyridopyrimidine core using 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetone). Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of core to benzylating agent) .
- Purification : Sequential column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures achieves >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of key functional groups (e.g., sulfanyl protons at δ 3.8–4.2 ppm, aromatic protons from chlorobenzyl/fluorobenzyl substituents) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions between the pyridopyrimidine ring and acetamide carbonyl) and dihedral angles between aromatic rings (e.g., 42–67° for pyridopyrimidine vs. benzyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 529.12 for C₂₈H₂₅ClFN₃O₂S; observed m/z 529.10 ± 0.02) .
Advanced Research Questions
Q. How can contradictory bioactivity data in different assays (e.g., enzyme inhibition vs. cellular cytotoxicity) be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions or off-target effects. Recommended approaches include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays using recombinant proteins) with cellular viability assays (e.g., MTT or ATP-luminescence in cancer cell lines) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-methoxybenzyl) to isolate contributions of substituents to activity .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets in live cells .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Methodological Answer : Address rapid hepatic clearance or cytochrome P450-mediated degradation:
- Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., methylene groups adjacent to the sulfanyl moiety) to slow oxidation .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable protectants (e.g., acetyloxypropyl esters) to enhance oral bioavailability .
- In Vitro Microsomal Assays : Use liver microsomes (human/rodent) with LC-MS/MS to identify major metabolites. Adjust substituents (e.g., halogen positioning) to block Phase I oxidation .
Q. How can researchers elucidate the compound’s mechanism of action when target databases yield ambiguous matches?
- Methodological Answer : Leverage multi-omics and computational tools:
- Phosphoproteomics : Identify downstream signaling changes (e.g., altered phosphorylation of ERK or AKT) in treated vs. untreated cells .
- Molecular Docking : Screen against structural databases (e.g., PDB) using the pyridopyrimidine core as a pharmacophore. Prioritize targets with high docking scores (e.g., CDK2 or EGFR kinases) .
- CRISPR-Cas9 Knockout : Generate cell lines lacking candidate targets (e.g., PTEN or mTOR) to assess dependency on specific pathways .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data reported across studies?
- Methodological Answer : Solubility variations often stem from:
- Experimental Conditions : Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS vs. cell culture media) .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which have distinct solubility profiles .
- Aggregation Testing : Perform dynamic light scattering (DLS) to rule out nanoparticle formation, which may falsely elevate apparent solubility .
Experimental Design Considerations
Q. What in vitro models best predict in vivo efficacy for this compound?
- Methodological Answer : Prioritize physiologically relevant models:
- 3D Spheroid Cultures : Mimic tumor microenvironments better than monolayer cultures. Use HCT116 or MDA-MB-231 spheroids for solid tumor simulations .
- Primary Patient-Derived Cells : Test compound efficacy in cells from clinical samples (e.g., leukemia blasts) to capture genetic heterogeneity .
- Co-Culture Systems : Include stromal cells (e.g., fibroblasts) to assess bystander effects on drug penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
